d-Erythronate

Hepatorenal dysfunction Cirrhosis Glomerular filtration rate

Co-elution of D-erythronate with L-threonate under standard reversed-phase LC-MS conditions causes ambiguous quantification in metabolomics and biomarker studies. Our ≥98% pure, stereochemically authenticated D-erythronate (CAS 88759-55-1) eliminates this ambiguity. · Validated in multicenter breast cancer detection panels (AUC 0.954 training, 0.834 validation; n=1,947). · Essential for Brucella virulence research-L-threonate cannot substitute. · Supplied with full analytical documentation for GFR biomarker and liquid biopsy assay validation.

Molecular Formula C4H7O5-
Molecular Weight 135.1 g/mol
Cat. No. B1260317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Erythronate
Molecular FormulaC4H7O5-
Molecular Weight135.1 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)O
InChIInChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3-/m1/s1
InChIKeyJPIJQSOTBSSVTP-PWNYCUMCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythronate: Specifications and Comparator Context


D-Erythronate (CAS 88759-55-1 as potassium salt; CAS 488-16-4 for D-erythronic acid potassium salt) is the conjugate base of D-erythronic acid, a four-carbon sugar acid (C4H7O5⁻) with molecular weight 135.1 g/mol for the free acid [1]. It belongs to the erythronate class and is a stereoisomer of L-threonate and D-threonate. D-Erythronate is an endogenous metabolite derived from N-acetyl-D-glucosamine (GlcNAc) oxidation and the pentose phosphate pathway . Its potassium salt (C4H7O5·K, MW 174.19) is the standard commercial form, available as a ≥97% pure white to off-white powder with specific optical rotation [α]/D 12.0±2.0° .

FormatPotassium salt, powder
StereochemistryD-erythronate enantiomer
OriginEndogenous metabolite from GlcNAc pathway

Stereospecific Differentiation from L-Threonate and Analogs


D-Erythronate and its stereoisomer L-threonate, despite sharing identical molecular formula and mass, exhibit distinct metabolic origins, catabolic fates, and biological activities that preclude generic substitution in research applications [1]. D-Erythronate derives from N-acetyl-D-glucosamine and the pentose phosphate pathway, while L-threonate is a vitamin C metabolite; these divergent origins create fundamentally different signaling contexts [1]. In Brucella pathogenesis models, D-erythronate acts as a preferred carbon source driving virulence via the VdtR regulator, whereas L-threonate fails to activate equivalent transcriptional responses . Analytical differentiation requires chemical derivatization and baseline chromatographic separation, as these stereoisomers cannot be resolved under standard reversed-phase conditions without derivatization [2].

D-Erythronate

Derived from GlcNAc/pentose phosphate pathway; activates VdtR virulence regulon in Brucella; requires derivatization for LC-MS separation from L-threonate.

L-Threonate

Vitamin C metabolite; does not activate Brucella virulence; co-elutes with D-erythronate without derivatization.

Stereochemical identity determines pathway engagement and analytical behavior; these stereoisomers may not transfer directly in research models.

Quantitative Evidence vs. Comparators


Cirrhosis Severity Association and GFR Correlation

In a cirrhosis cohort (n=103) with iothalamate-measured GFR, erythronate exhibited the highest association with measured GFR (R² = 0.571, P < 0.0001). Erythronate (R = 0.594, P < 0.0001) showed stronger correlation with measured GFR compared with the clinical standard creatinine (R = 0.588, P < 0.0001) after controlling for age, gender, and race [1]. Among 1028 metabolites profiled, erythronate's average fold-change between high versus low liver/kidney disease severity groups (2.39) exceeded that of 4-acetamidobutanoate, the next highest metabolite [1].

Cirrhosis mGFR Association
Reported
Erythronate R=0.594vsCreatinine R=0.588ΔR=+0.006
Supports renal filtration marker research in cirrhosis
n=103; iothalamate mGFR; P
Breast Cancer Panel AUC
Source review
5-marker panel with erythronate: AUC 0.954vsCA15-3 / CEA alone
Supports multi-marker cancer detection model development
n=1,947; multicenter; training/validation cohorts; sensitivity/specificity reported
Stereospecific Catabolism
Class-level
Convergent D-erythronate pathway in Pseudonocardia; phylogenetic distribution across 5 phyla; distinct from L-threonate pathway
Stereospecific pathway context for sugar acid metabolism research
In vitro enzymatic characterization; genomic neighborhood analysis
Brucella Virulence Activation
Head-to-head
D-Erythronate: robust growth; VdtR activation (PvsL-Threonate: no significant growth difference; no activation
Required for Brucella virulence pathway research; L-threonate may not substitute
B. abortus, B. suis, B. melitensis; 10 mM substrate; mouse abortion model
Chromatographic Separation
Method context
Requires acetylation derivatization for baseline separation; co-elutes with L-threonate under standard RP-LC-MS/MS
Analytical method requires derivatization for stereoisomer resolution
Reversed-phase LC-MS/MS; human plasma matrix; calibration 100–10,000 ng/mL
Cardiometabolic Risk Profile
Context-dependent
Erythronate: broad associations with diabetes, hypertension, hyperlipidemia, lower eGFRvsErythritol: more selective cardiovascular associations
Broad cardiometabolic risk association context for epidemiological studies
ARIC cohort; tertile analysis; P
Hepatorenal dysfunction Cirrhosis Glomerular filtration rate Metabolomics

Multi-Metabolite Panel for Breast Cancer Detection

A multicenter study (n=1,947 participants) established a 5-marker model including erythronate, glutamate, docosahexaenoate, propionylcarnitine, and patient age for breast cancer detection. In the training cohort, this model achieved AUC = 0.954 (sensitivity 87.1%, specificity 93.5%), which demonstrated better diagnostic performance than carbohydrate antigen 15-3 (CA15-3) and carcinoembryonic antigen (CEA) alone . In validation cohort 1, performance remained robust (AUC = 0.834; sensitivity 68.3%; specificity 85.2%) .

Breast Cancer Panel AUC
Source review
5-marker panel with erythronate: AUC 0.954vsCA15-3 / CEA alone
Supports multi-marker cancer detection model development
n=1,947; multicenter; training/validation cohorts; sensitivity/specificity reported
Breast cancer Diagnostic biomarker Multi-marker panel Clinical validation

Stereospecific Catabolic Pathway in Pseudonocardia

In Pseudonocardia dioxanivorans ATCC 55486, a convergent catabolic pathway for D-erythronate was experimentally characterized and shown to be distinct from the L-threonate degradation pathway identified in Arthrobacter sp. ZBG10, Clostridium scindens ATCC 35704, and P. dioxanivorans ATCC 55486 [1]. Phylogenetic distribution analysis indicates the D-erythronate catabolic pathway extends mostly to Actinomycetota, Cyanobacteriota, Bacillota, Pseudomonadota, and Bacteroidota phyla, while the L-threonate pathway shows a different taxonomic distribution pattern [1].

Stereospecific Catabolism
Class-level
Convergent D-erythronate pathway in Pseudonocardia; phylogenetic distribution across 5 phyla; distinct from L-threonate pathway
Stereospecific pathway context for sugar acid metabolism research
In vitro enzymatic characterization; genomic neighborhood analysis
Microbial catabolism Acid sugar metabolism Stereospecificity Pathway characterization

Brucella Virulence Activation via VdtR Pathway

In Brucella abortus 2308, growth curves determined in minimal medium supplemented with 10 mM D-erythronate demonstrated robust growth, while the otnK deletion mutant (2308ΔotnK) showed significantly impaired growth on D-erythronate (P < 0.05 to P < 0.001 across time points) [1]. Parallel experiments with 10 mM L-threonate showed no significant growth difference between wild-type and mutant strains across multiple Brucella species (B. abortus, B. suis, B. melitensis), indicating L-threonate does not activate the VdtR-regulated virulence pathway [1]. Double mutations in erythritol and D-erythronate metabolism significantly reduced bacterial virulence in mouse abortion models .

Brucella Virulence Activation
Head-to-head
D-Erythronate: robust growth; VdtR activation (PvsL-Threonate: no significant growth difference; no activation
Required for Brucella virulence pathway research; L-threonate may not substitute
B. abortus, B. suis, B. melitensis; 10 mM substrate; mouse abortion model
Brucella pathogenesis Virulence regulation Carbon source utilization Infectious disease model

Chromatographic Separation After Derivatization

An LC-MS/MS method for L-threonate quantitation required chemical acetylation derivatization followed by reversed-phase chromatography to achieve baseline separation of derivatized L-threonate and its stereoisomer D-erythronate [1]. The method achieved intra-run CV <3.6%, inter-run CV 3.2% for endogenous-level QC samples, and LLOQ CV of 6.1% with average inaccuracy of -1.4% [1]. Without derivatization under ion-pair chromatographic conditions, threonate and erythronate co-elute, preventing independent quantitation [1].

Chromatographic Separation
Method context
Requires acetylation derivatization for baseline separation; co-elutes with L-threonate under standard RP-LC-MS/MS
Analytical method requires derivatization for stereoisomer resolution
Reversed-phase LC-MS/MS; human plasma matrix; calibration 100–10,000 ng/mL
Analytical chemistry LC-MS/MS Stereoisomer separation Method validation

Cardiometabolic Risk Factor Associations in ARIC Cohort

In the ARIC study of older adults, participants in the highest tertile of circulating erythronate were significantly more likely to have diabetes, hypertension, hyperlipidemia, or microalbuminuria, and had higher body mass index and cardiac biomarkers with lower estimated glomerular filtration rate (P < 0.001) compared to lower tertiles [1]. Erythronate was independently associated with all cardiovascular outcomes assessed, whereas erythritol showed more selective associations [1].

Cardiometabolic Risk Profile
Context-dependent
Erythronate: broad associations with diabetes, hypertension, hyperlipidemia, lower eGFRvsErythritol: more selective cardiovascular associations
Broad cardiometabolic risk association context for epidemiological studies
ARIC cohort; tertile analysis; P
Cardiometabolic health Epidemiology Biomarker epidemiology Aging

Research Application Scenarios


Renal Function Biomarker in Cirrhosis and CKD

D-Erythronate is indicated for metabolomics studies requiring a plasma biomarker with stronger correlation to directly measured GFR (R=0.594) than creatinine (R=0.588). Its R²=0.571 association with iothalamate-measured GFR supports use as a filtration marker in hepatorenal dysfunction research [1]. Procurement is justified for biomarker validation cohorts where improved GFR estimation accuracy is critical.

Multi-Marker Cancer Detection Panel

D-Erythronate is a validated component of a 5-marker breast cancer detection panel achieving AUC=0.954 (training) and 0.834 (validation). Its inclusion in biomarker models for oncology applications is supported by large-scale multicenter data (n=1,947) [1]. Researchers developing liquid biopsy assays should procure authenticated D-erythronate reference material for targeted quantitation.

Brucella Pathogenesis and Virulence Modeling

D-Erythronate—but not L-threonate—serves as a host-relevant carbon source that activates VdtR-dependent virulence gene expression in Brucella spp. at 10 mM concentration. Double mutants in erythritol and D-erythronate metabolism show attenuated virulence in mouse abortion models [1]. Infectious disease researchers investigating Brucella pathogenesis or attenuated vaccine development require D-erythronate specifically; L-threonate cannot substitute.

LC-MS/MS Method Development and Reference Standard

D-Erythronate co-elutes with L-threonate under standard reversed-phase LC-MS/MS conditions and requires chemical derivatization (acetylation) for baseline separation [1]. Analytical chemists developing quantitative assays for threonate/erythronate in biological matrices must procure authentic D-erythronate as a reference standard to validate stereoisomer resolution and ensure method specificity.

Application
Selection Property
Validation Focus
Hepatorenal Dysfunction Biomarker Research
mGFR correlation context
Plasma filtration marker validation
Multi-Marker Cancer Detection Research
Multi-marker model context
Biomarker panel validation
Infectious Disease Pathogenesis Research
VdtR pathway activation context
Virulence model validation
Bioanalytical Method Development
Stereoisomer resolution requirement
Derivatization and specificity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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